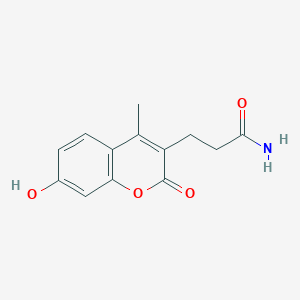
3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide is a compound belonging to the coumarin family, which are benzopyran-2-one derivatives. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. This particular compound features a chromen-2-one core with a hydroxy group at position 7, a methyl group at position 4, and a propanamide group at position 3.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide typically involves the Pechmann condensation reaction. This reaction is carried out between resorcinol and ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds through the formation of 7-hydroxy-4-methylcoumarin, which is then further reacted with propanoyl chloride to introduce the propanamide group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized conditions to enhance yield and purity. This may include the use of green solvents, catalysts, and other environmentally friendly procedures to minimize waste and reduce environmental impact .
化学反应分析
Types of Reactions
3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group at position 7 can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a dihydro derivative.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 7-oxo-4-methyl-2H-chromen-3-yl)propanamide.
Reduction: Formation of 3-(7-hydroxy-4-methyl-2H-chromen-3-yl)propanamide.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its anticancer, anti-inflammatory, and antiviral properties.
Industry: Utilized in the development of dyes, optical brighteners, and other industrial chemicals.
作用机制
The biological activity of 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide is primarily attributed to its ability to interact with various molecular targets and pathways. It can inhibit enzymes such as DNA gyrase, which is crucial for bacterial replication, thereby exhibiting antimicrobial activity. Additionally, its antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress .
相似化合物的比较
Similar Compounds
7-hydroxy-4-methylcoumarin: Lacks the propanamide group but shares similar biological activities.
4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one: Contains an epoxide group instead of the propanamide group.
Coumarin-3-carboxylic acid: Features a carboxylic acid group at position 3 instead of the propanamide group.
Uniqueness
3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide is unique due to the presence of the propanamide group, which enhances its solubility and potentially its biological activity compared to other coumarin derivatives. This structural modification allows for a broader range of applications and improved efficacy in various therapeutic areas .
属性
IUPAC Name |
3-(7-hydroxy-4-methyl-2-oxochromen-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-7-9-3-2-8(15)6-11(9)18-13(17)10(7)4-5-12(14)16/h2-3,6,15H,4-5H2,1H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDRYBNDWROSKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














